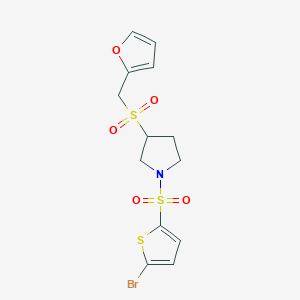

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Description

This compound (CAS: 1798675-02-1) is a pyrrolidine derivative featuring dual sulfonyl groups attached to a brominated thiophene and a furanylmethyl moiety. Its molecular formula is C₁₃H₁₄BrNO₅S₃, with a molecular weight of 440.3530 g/mol . The structure includes a five-membered pyrrolidine ring, a 5-bromothiophene-2-sulfonyl group at position 1, and a (furan-2-ylmethyl)sulfonyl group at position 2.

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO5S3/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(8-15)22(16,17)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOIXNQFCGXBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. Similarly, furan is functionalized with a sulfonyl group. The final step involves the coupling of these intermediates with pyrrolidine under suitable conditions, such as the presence of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium methoxide or primary amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Biological Activities

- Quorum Sensing Inhibition :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Potential Therapeutic Uses

-

Drug Development :

- Given its unique structure, this compound could serve as a lead compound in drug development for various diseases, including infections caused by resistant strains of bacteria and inflammatory conditions.

-

Synthetic Chemistry Applications :

- The compound can be utilized as an intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules with potential pharmacological activity.

Case Study 1: Quorum Sensing Inhibitors

In a study focused on quorum sensing inhibitors, compounds similar to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine were tested against Pseudomonas aeruginosa. Results indicated that these compounds significantly reduced biofilm formation and virulence factor production, showcasing their potential in treating chronic infections associated with biofilms .

Case Study 2: Antimicrobial Activity

A series of sulfonamide derivatives were evaluated for their antimicrobial activity against various bacterial strains. The results demonstrated that modifications to the sulfonamide structure, akin to those found in 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, resulted in enhanced antimicrobial efficacy, suggesting that this compound could be further developed for therapeutic use .

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Structural and Functional Analysis

The furan moiety introduces additional π-π stacking capabilities and hydrogen-bonding sites, which may improve binding affinity in biological targets compared to purely aliphatic or phenyl-substituted analogs .

Sulfonyl Group Variations: Dual sulfonyl groups in the target compound likely improve thermal stability and resistance to enzymatic degradation compared to single-sulfonated analogs like the compound in .

Ring Size and Conformation :

- The pyrrolidine core (five-membered ring) in the target compound imposes greater ring strain than the piperidine analog (six-membered ring), which may affect conformational flexibility and interaction with enzymes .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound’s higher molecular weight (440.35 g/mol) may reduce membrane permeability compared to smaller analogs like the pyrazole derivative () .

Key Research Findings

Safety and Handling :

- Safety data for analogs (e.g., ) highlight irritant properties, suggesting similar precautions are necessary for handling the target compound .

Comparative Bioactivity: While biological data are absent in the evidence, the dual sulfonyl and heterocyclic design of the target compound aligns with known protease inhibitors (e.g., HIV-1 protease), where bromine and furan groups enhance binding to hydrophobic pockets .

Biological Activity

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a bromothiophene and furan moiety linked through sulfonyl groups, which may contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.

Synthesis

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves several key steps:

- Bromination of Thiophene : The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

- Sulfonylation : The brominated thiophene is reacted with a sulfonyl chloride in the presence of a base to form the sulfonyl derivative.

- Pyrrolidine Formation : The sulfonyl derivative is then reacted with furan derivatives to yield the final pyrrolidine structure.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound Type | Antimicrobial Activity | Target Pathogens |

|---|---|---|

| Sulfonamide Derivatives | Moderate to Strong | S. aureus, E. coli |

| Pyrazole Derivatives | Notable Activity | Salmonella typhi, Bacillus subtilis |

Anticancer Activity

Several studies have reported the anticancer potential of compounds with similar structural features. For example, pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor progression . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further investigation in cancer therapy.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds like 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine may inhibit key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary infections .

Case Studies

- Antibacterial Screening : A study conducted on a series of sulfonamide derivatives showed that those with bromine substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Anticancer Synergy : Research on pyrazole derivatives indicated that when combined with doxorubicin, these compounds enhanced cytotoxicity in breast cancer cell lines, suggesting a synergistic effect that warrants further exploration .

Q & A

Q. What are the recommended synthetic routes for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, and how can purity be optimized?

The synthesis typically involves sequential sulfonylation of pyrrolidine derivatives. A common approach is to react 5-bromothiophene-2-sulfonyl chloride with pyrrolidine under basic conditions (e.g., NaH in THF), followed by introducing the furan-2-ylmethylsulfonyl group using a coupling agent like DCC. Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Use and NMR to confirm regioselectivity of sulfonyl groups. The 5-bromothiophene moiety shows distinct aromatic protons at δ 7.2–7.5 ppm, while the furan methylene group appears as a singlet near δ 4.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (calculated [M+H]: 441.36; observed: 441.35) .

- FT-IR : Sulfonyl groups exhibit strong S=O stretching vibrations at ~1350 cm and ~1150 cm .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong acidic/basic conditions (>pH 10 or <pH 3) via hydrolysis of sulfonyl groups. Store at –20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported molecular conformations?

Single-crystal X-ray diffraction (SCXRD) reveals torsional angles between the pyrrolidine ring and sulfonyl substituents. For example, the dihedral angle between the thiophene and furan rings is critical for assessing steric interactions. A monoclinic crystal system (space group ) with unit cell parameters provides a reference for validating computational models .

Q. What electronic effects dominate the reactivity of the bromothiophene and furanmethyl sulfonyl groups?

- The 5-bromo substituent on thiophene enhances electrophilic aromatic substitution (EAS) reactivity at the 3-position.

- The furanmethyl sulfonyl group introduces steric hindrance but stabilizes intermediates via resonance with the sulfonyl oxygen lone pairs. DFT calculations (B3LYP/6-31G*) show a LUMO localized on the sulfonyl groups, suggesting nucleophilic attack preferences .

Q. How can researchers address discrepancies in biological activity data linked to batch-to-batch variability?

Batch variability often arises from residual solvents (e.g., DMF) or unreacted sulfonyl chloride. Implement strict QC protocols:

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinase domains) to simulate binding poses. The bromothiophene moiety often occupies hydrophobic pockets, while sulfonyl groups form hydrogen bonds with catalytic residues.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Methodological Best Practices

Q. How should researchers design experiments to probe the compound’s hydrolytic degradation pathways?

- Kinetic Studies : Monitor degradation in buffered solutions (pH 1–12) at 37°C using UV-Vis spectroscopy (λ = 270 nm).

- Isolation of Degradants : Employ preparative HPLC to isolate hydrolysis products (e.g., free thiophene sulfonic acid) and characterize via MS/MS .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.